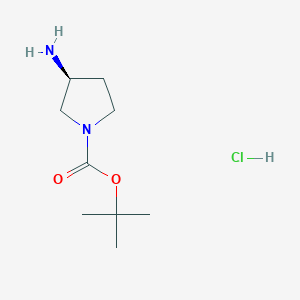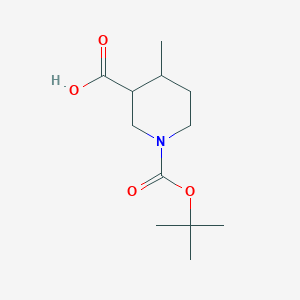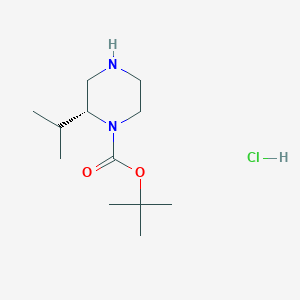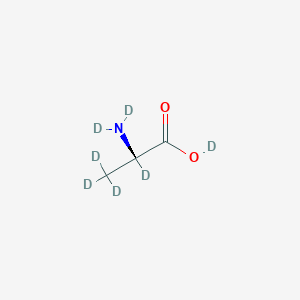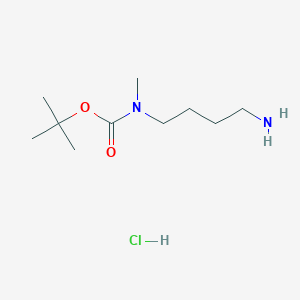amine CAS No. 1040041-27-7](/img/structure/B1520994.png)
[(3-Bromophenyl)methyl](3-methylbutan-2-yl)amine
Overview
Description
“(3-Bromophenyl)methylamine” is a tertiary amine, which means that it has three alkyl or aryl groups bonded to the nitrogen atom. This hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of “(3-Bromophenyl)methylamine” was first reported in 2001 by a team of chemists from Japan. This hindered amine was accessed via a recent publication reported by Baran and coworkers using an innovative hydroamination method .Molecular Structure Analysis
The molecular formula of “(3-Bromophenyl)methylamine” is C11H16BrNO . The structure of this compound can be represented by the SMILES stringCC(C)(CCO)NC1=CC(Br)=CC=C1 . Chemical Reactions Analysis
As a chemically differentiated building block, “(3-Bromophenyl)methylamine” can be used in organic synthesis and medicinal chemistry . It is particularly useful for the preparation of drug candidates containing hindered amine motifs .Scientific Research Applications
- Organic Synthesis and Medicinal Chemistry
- This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
- It is specifically used for the preparation of drug candidates containing hindered amine motifs .
- The methods of application or experimental procedures are not specified in the source .
- The outcomes obtained are also not specified in the source .
-
Screening Compounds in Drug Discovery
- This compound, along with over 80 other sterically hindered secondary amines in the Sigma-Aldrich portfolio, provides structurally distinct screening compounds .
- These compounds can be screened through Aldrich Market Select .
- The specific methods of application or experimental procedures are not specified in the source .
- The outcomes obtained are also not specified in the source .
-
Neurotransmitter Synthesis
- Thiazole, a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators, plays a role in the synthesis of neurotransmitters, such as acetylcholine .
- This helps in the normal functioning of the nervous system .
- The specific methods of application or experimental procedures are not specified in the source .
- The outcomes obtained are also not specified in the source .
-
Preparation of Drug Candidates
-
Screening Compounds in Drug Discovery
- This compound, along with over 80 other sterically hindered secondary amines in the Sigma-Aldrich portfolio, provides structurally distinct screening compounds .
- These compounds can be screened through Aldrich Market Select .
- The specific methods of application or experimental procedures are not specified in the source .
- The outcomes obtained are also not specified in the source .
-
Synthesis of Neurotransmitters
- Thiazole, a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators, plays a role in the synthesis of neurotransmitters, such as acetylcholine .
- This helps in the normal functioning of the nervous system .
- The specific methods of application or experimental procedures are not specified in the source .
- The outcomes obtained are also not specified in the source .
Safety And Hazards
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-9(2)10(3)14-8-11-5-4-6-12(13)7-11/h4-7,9-10,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJMGRHWPYUJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Bromophenyl)methyl](3-methylbutan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride](/img/structure/B1520912.png)
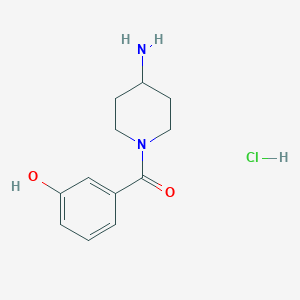
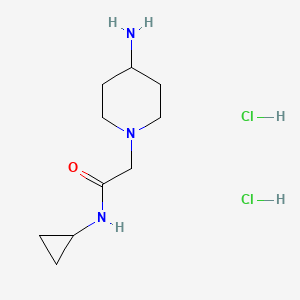

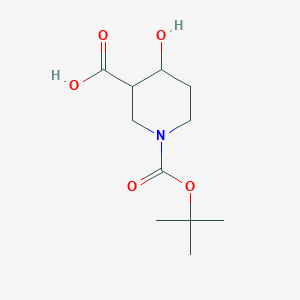
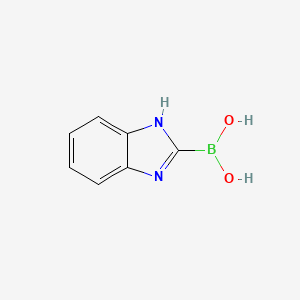
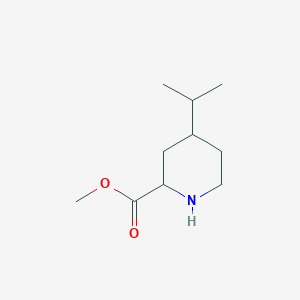
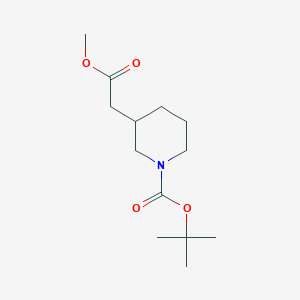
![3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile](/img/structure/B1520926.png)
